

An In-depth Technical Guide to 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-6-hydroxyisoindolin-1-one

Cat. No.: B1343086

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and putative biological activities of the novel compound **4-Bromo-6-hydroxyisoindolin-1-one**. Given the limited publicly available data on this specific molecule, this document leverages established knowledge of the isoindolinone scaffold to present a predictive yet scientifically grounded resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Data

4-Bromo-6-hydroxyisoindolin-1-one is a substituted isoindolinone with the molecular formula $C_8H_6BrNO_2$ and a molecular weight of 228.05 g/mol. The presence of a bromine atom, a hydroxyl group, and the lactam functionality suggests a molecule with potential for diverse chemical interactions and biological activity.

Property	Data
CAS Number	808127-76-6
Molecular Formula	C ₈ H ₆ BrNO ₂
Molecular Weight	228.05 g/mol
Predicted LogP	1.5 - 2.0
Predicted pKa	Phenolic hydroxyl: ~9-10; Lactam N-H: ~17
Predicted Solubility	Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF

Hypothetical Synthesis

While a specific, validated synthetic protocol for **4-Bromo-6-hydroxyisoindolin-1-one** is not readily available in the literature, a plausible route can be devised based on established methods for the synthesis of functionalized isoindolinones. A potential synthetic pathway could start from a substituted phthalimide precursor.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 4-Bromo-6-hydroxyphthalimide

A potential starting material, 4-bromo-6-nitrophthalic anhydride, could be subjected to a reduction of the nitro group to an amine, followed by diazotization and hydrolysis to install the hydroxyl group. Subsequent imidization with a suitable amine would yield the phthalimide.

Step 2: Selective Reduction of 4-Bromo-6-hydroxyphthalimide to **4-Bromo-6-hydroxyisoindolin-1-one**

The conversion of a phthalimide to an isoindolinone can be achieved through selective reduction of one of the carbonyl groups.

- Reagents and Materials:

- 4-Bromo-6-hydroxyphthalimide

- Zinc dust
- Acetic acid
- Ethanol
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)
- Procedure:
 - Suspend 4-Bromo-6-hydroxyphthalimide in a mixture of ethanol and acetic acid in a round-bottom flask.
 - Add zinc dust portion-wise to the stirred suspension at room temperature.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove excess zinc.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield **4-Bromo-6-hydroxyisoindolin-1-one**.

Predicted Spectroscopic Data

Based on the structure of **4-Bromo-6-hydroxyisoindolin-1-one**, the following spectroscopic characteristics are anticipated:

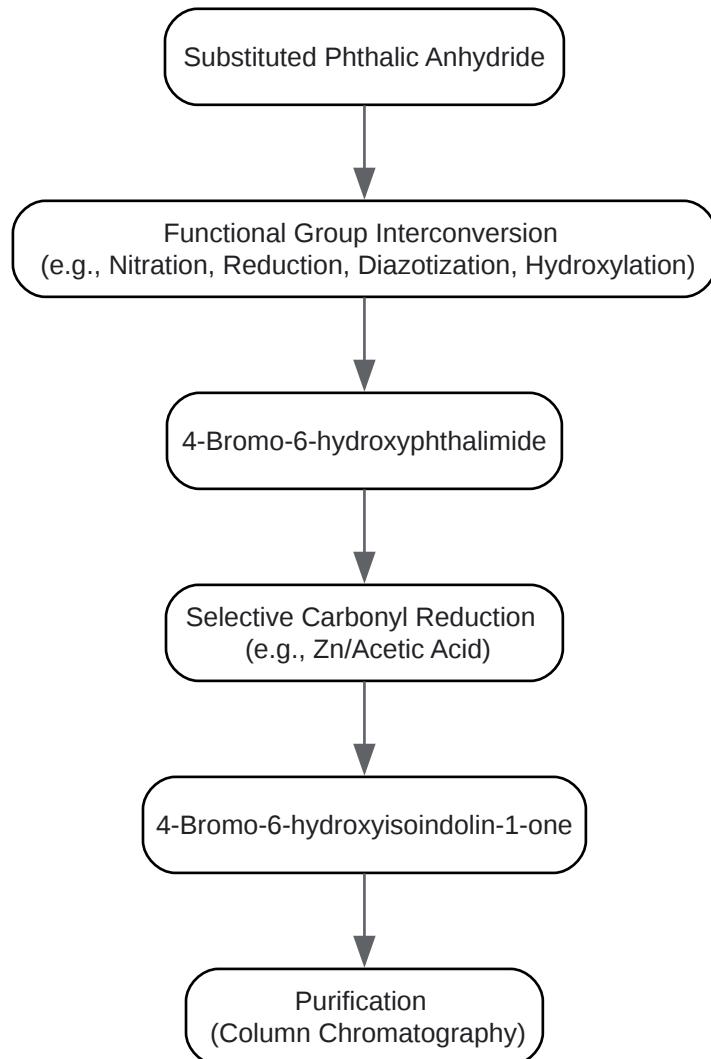
Spectroscopy	Predicted Data
¹ H NMR	Aromatic protons would appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm). The methylene protons of the isoindolinone ring would likely appear as a singlet around δ 4.5 ppm. The hydroxyl and lactam N-H protons would be observed as broad singlets, with their chemical shifts dependent on the solvent and concentration.
¹³ C NMR	Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon of the lactam would be expected around δ 170 ppm, and the methylene carbon would appear around δ 50 ppm.
IR Spectroscopy	Characteristic peaks would include a broad O-H stretch (\sim 3300 cm^{-1}), an N-H stretch (\sim 3200 cm^{-1}), a C=O stretch of the lactam (\sim 1680 cm^{-1}), and C-Br stretching vibrations in the fingerprint region.
Mass Spectrometry	The mass spectrum would show a molecular ion peak $[\text{M}]^+$ and a characteristic $[\text{M}+2]^+$ peak of similar intensity due to the presence of the bromine atom.

Potential Biological Activity and Signaling Pathways

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.^[1] Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.^[1]

PARP Inhibition

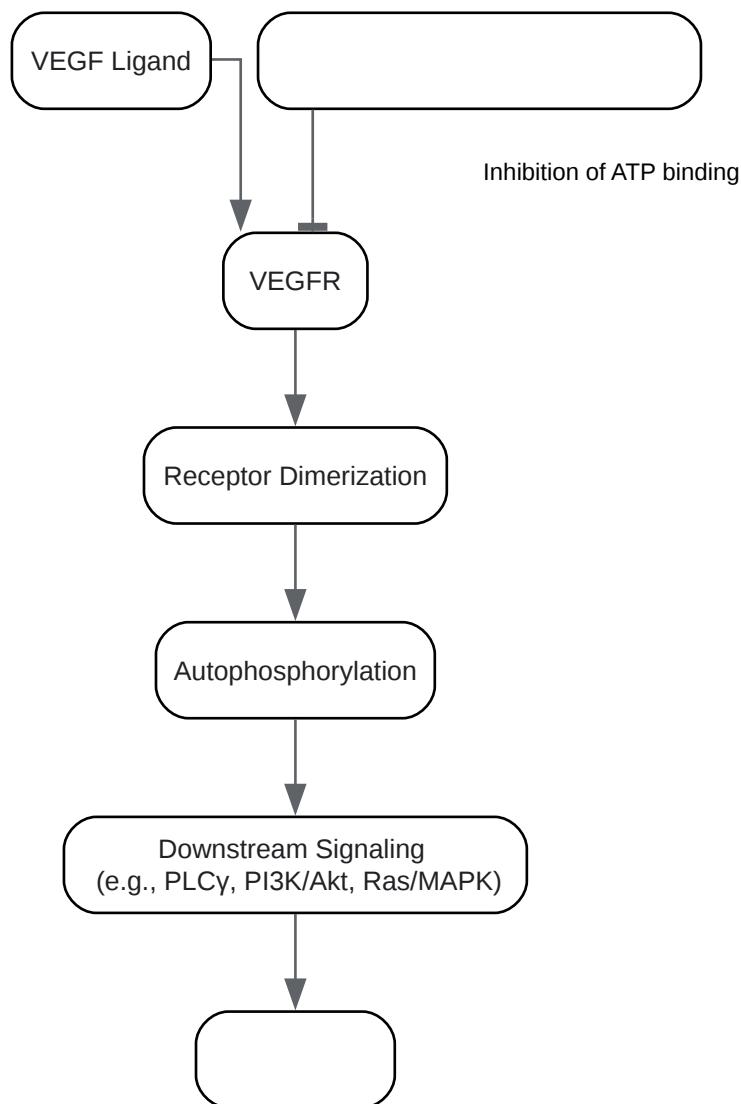
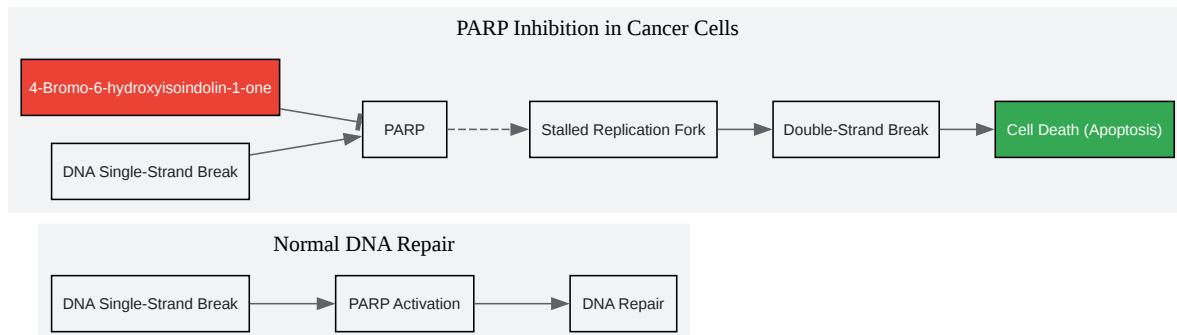
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibition of PARP can lead to synthetic lethality. The isoindolinone core is structurally similar to the nicotinamide


moiety of NAD⁺, a cofactor for PARP, making it a promising scaffold for PARP inhibitors.[2][3][4][5]

VEGFR Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several indolinone-based compounds have been developed as inhibitors of VEGFR tyrosine kinases.[6] The structural features of **4-Bromo-6-hydroxyisoindolin-1-one** may allow it to interact with the ATP-binding site of VEGFR, potentially inhibiting its signaling cascade.

Visualizations



Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **4-Bromo-6-hydroxyisoindolin-1-one**.

Potential Mechanism of Action: PARP Inhibition

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-6-hydroxyisoindolin-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1343086#4-bromo-6-hydroxyisoindolin-1-one-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com